2-[(4-Methoxyphenyl)amino]-3-(morpholin-4-yl)naphthalene-1,4-dione
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Overview
Description
2-[(4-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a methoxyphenyl group, a morpholine ring, and an amino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with an amine group on the naphthalene core.
Formation of the morpholine ring: This can be done through a cyclization reaction, where a dihaloalkane reacts with an amine to form the morpholine ring.
Final assembly: The final step involves coupling the methoxyphenyl-substituted naphthalene with the morpholine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(4-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(4-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its combination of a naphthalene core, methoxyphenyl group, and morpholine ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-15-8-6-14(7-9-15)22-18-19(23-10-12-27-13-11-23)21(25)17-5-3-2-4-16(17)20(18)24/h2-9,22H,10-13H2,1H3 |
InChI Key |
TZCCEMZKFCBFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
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